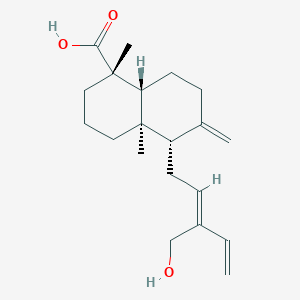

16-Hydroxycommunic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

16-Hydroxycommunic Acid is a natural product found in Podocarpus fasciculus with data available.

Scientific Research Applications

Antimicrobial Properties

One of the most significant applications of 16-Hydroxycommunic Acid is its antimicrobial activity. Research has demonstrated that this compound exhibits potent inhibitory effects against a range of pathogenic microorganisms.

- Case Study : A study conducted on the isolation and characterization of communic acid from Juniperus phoenicea reported that the compound displayed notable antimicrobial activity against both Gram-positive and Gram-negative bacteria . This suggests that this compound could be further explored for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant potential of this compound is another area of interest. Antioxidants are crucial in combating oxidative stress, which is linked to various chronic diseases.

- Research Findings : Hydroxamic acid derivatives have shown promising antioxidant activities, often surpassing those of established antioxidants like vitamin C in specific assays . This positions this compound as a candidate for use in dietary supplements or functional foods aimed at reducing oxidative damage.

Environmental Remediation

The chelating properties of hydroxamic acids, including this compound, make them suitable for environmental applications, particularly in metal ion sequestration and soil remediation.

- Application Insight : Hydroxamic acids have been employed in environmental remediation processes to bind heavy metals and facilitate their removal from contaminated sites . This application could be pivotal in addressing soil and water pollution issues.

Pharmaceutical Development

In pharmaceutical chemistry, this compound's ability to interact with metalloenzymes opens avenues for drug development targeting various diseases.

- Mechanism : The compound's chelation ability allows it to inhibit metalloenzymes involved in cancer progression and other diseases. For example, its interaction with histone deacetylases (HDACs) has been studied for potential anticancer therapies .

Cosmetic Applications

The cosmetic industry has shown interest in compounds with antioxidant and antimicrobial properties for skin care formulations.

- Formulation Potential : Given its properties, this compound could be integrated into formulations aimed at treating skin conditions such as acne or photoaging due to its ability to promote skin health through oxidative stress reduction .

Data Table: Summary of Applications

Chemical Reactions Analysis

Hydroxyl Group Reactivity

The tertiary hydroxyl group at C-16 can participate in typical alcohol reactions:

Esterification

Reaction with acid anhydrides or acyl chlorides under basic conditions forms esters. For example:

16 Hydroxycommunic acid+Acetic anhydridepyridine16 Acetoxycommunic acid+Acetic acid

Mechanism : Nucleophilic acyl substitution at the hydroxyl oxygen.

Oxidation

The tertiary alcohol is resistant to common oxidizing agents (e.g., PCC or CrO₃) but may undergo dehydrogenation under strong acidic conditions (e.g., H₂SO₄) to form a ketone via carbocation intermediates .

Elimination

In acidic environments (e.g., H₃PO₄ or H₂SO₄), dehydration could yield an alkene via β-hydrogen elimination, generating a conjugated diene system 14.

Carboxylic Acid Reactivity

The carboxylic acid group at C-1 enables classic acid-derived transformations:

Salt Formation

Reaction with bases (e.g., NaOH) yields carboxylate salts:

16 Hydroxycommunic acid+NaOH→Sodium 16 hydroxycommunicate+H O

Decarboxylation

Heating under acidic or basic conditions may release CO₂, forming a hydrocarbon derivative. This is less likely due to steric hindrance from the diterpenoid skeleton.

Diene Reactivity

The conjugated diene system (C-8 to C-11) can undergo cycloaddition reactions:

Diels-Alder Reaction

Reacting with dienophiles (e.g., maleic anhydride) forms six-membered cyclohexene derivatives:

16 Hydroxycommunic acid+Maleic anhydrideΔEndo adduct+Byproducts

Regioselectivity : Governed by electron-rich diene and electron-deficient dienophile interactions .

Functionalization via Side Chains

The isopropyl group and methylidene substituent may undergo halogenation or oxidation:

Allylic Bromination

Using NBS (N-bromosuccinimide) under radical conditions introduces bromine at allylic positions6 .

Epoxidation

Reaction with peracids (e.g., mCPBA) forms epoxides across the double bond .

Properties

Molecular Formula |

C20H30O3 |

|---|---|

Molecular Weight |

318.4 g/mol |

IUPAC Name |

(1S,4aR,5S,8aR)-5-[(2Z)-3-(hydroxymethyl)penta-2,4-dienyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid |

InChI |

InChI=1S/C20H30O3/c1-5-15(13-21)8-9-16-14(2)7-10-17-19(16,3)11-6-12-20(17,4)18(22)23/h5,8,16-17,21H,1-2,6-7,9-13H2,3-4H3,(H,22,23)/b15-8-/t16-,17+,19+,20-/m0/s1 |

InChI Key |

WQMFCKGZGOSYJD-ZKLPNHAASA-N |

Isomeric SMILES |

C[C@]12CCC[C@]([C@@H]1CCC(=C)[C@@H]2C/C=C(\CO)/C=C)(C)C(=O)O |

Canonical SMILES |

CC12CCCC(C1CCC(=C)C2CC=C(CO)C=C)(C)C(=O)O |

Synonyms |

16-hydroxy communic acid 16-hydroxycommunic acid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.